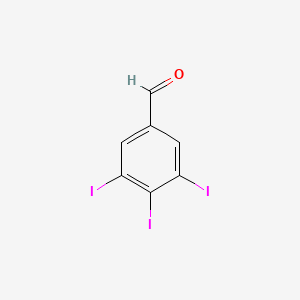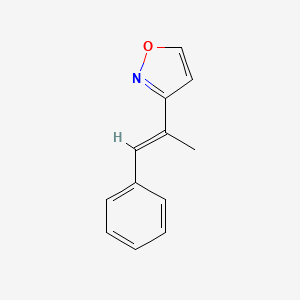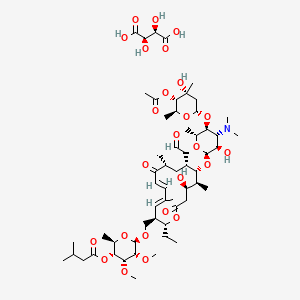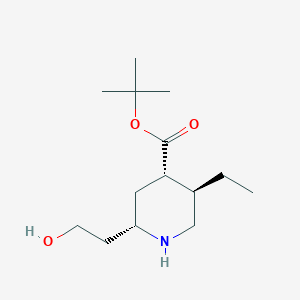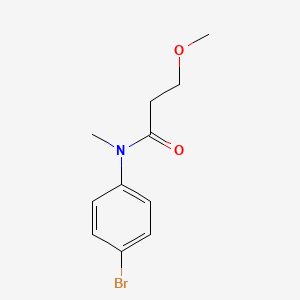
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide
Vue d'ensemble
Description
“N-(4-bromophenyl)-3-methoxy-N-methylpropanamide” is a compound that contains a bromophenyl group, a methoxy group, and a methylpropanamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy are typically used to confirm the molecular structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, methoxy, and methylpropanamide groups. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Crystal Structure Analysis
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide and related compounds have been studied for their crystal structures. For instance, the crystal structure of metobromuron, a related phenylurea herbicide, shows notable features like hydrogen bonds and weak C-H⋯π interactions, forming chains along specific axes and resulting in a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Synthesis and Study of Derivatives
Research has been conducted on the synthesis and biological examination of compounds similar to N-(4-bromophenyl)-3-methoxy-N-methylpropanamide. Studies include synthesizing various derivatives and analyzing their potential as anesthetics (Stenlake, Patrick, & Sneader, 1989).
Chemical Reactions and Catalysis
Research into the controlled-potential reduction of related compounds catalyzed by specific nickel compounds has been explored. These studies are significant for understanding the yields and reactions of these compounds in various settings (Esteves, Ferreira, & Medeiros, 2007).
Asymmetric Synthesis and NMR Data
Asymmetric syntheses of compounds based on a similar core structure have been delineated, with particular focus on generating specific stereogenic centers and forming tetrahydroquinoline rings. Corrected NMR data for these compounds provide valuable reference resources (Davies, Fletcher, Houlsby, Roberts, Thomson, & Zimmer, 2018).
Photocyclization Studies
The photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, revealing complex reactions like dehydrobromination, cyclization, and bromo-migration. Understanding these reactions is crucial for potential applications in synthetic chemistry (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
X-Ray Crystallographic Studies
X-ray crystallographic studies of related compounds, like the anticonvulsant enaminone E139, help establish molecular structures and determine energetically preferred conformations. These studies are important for understanding the biological activities of these compounds (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Antiprotozoal Activity
Some derivatives have been tested for antiparasitic activity, showing potential as therapeutic agents against diseases like leishmaniasis and trypanosomiasis. This research is significant for developing new treatments for protozoal infections (Carvalho, Kaiser, Brun, Da Silva, & Fraga, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(11(14)7-8-15-2)10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAMAFKZVMSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




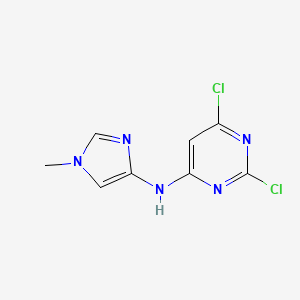
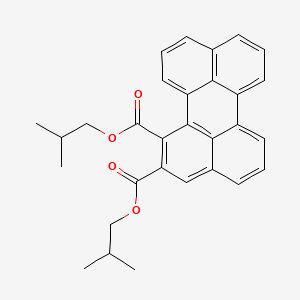

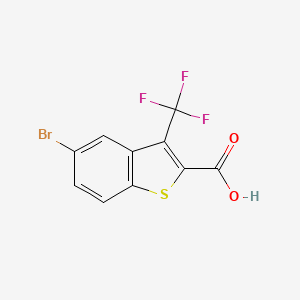
![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

